(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide
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Description
(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.20015635 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacology and PET Imaging
- Receptor Binding and Imaging : This compound is related to WAY-100635 and its derivatives, which have been extensively studied for their high affinity for 5-HT1A receptors. Research has demonstrated the utility of these compounds in positron emission tomography (PET) imaging to study the 5-HT1A receptors in the brain. Such imaging is crucial for understanding psychiatric and neurological disorders and for assessing the pharmacology of central nervous system drugs (Osman et al., 1996); (Pike et al., 1996).
Oncology
- Anticancer Research : CI-921, a compound sharing structural motifs with the query compound, has been evaluated for its antitumor activity, specifically as a topoisomerase II poison. Its application in non-small cell lung cancer (NSCLC) demonstrates the potential of structurally similar compounds in cancer therapy, highlighting the importance of understanding their pharmacokinetics and metabolic pathways for drug development (Harvey et al., 1991).
Pharmacokinetics and Drug Metabolism
- Metabolic Studies : Detailed pharmacokinetic studies of similar compounds provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles in humans. For example, the metabolism and disposition of SB-649868, an orexin receptor antagonist, have been thoroughly investigated, offering a model for how structurally related compounds might behave in the body. These studies are critical for drug development, ensuring safety and efficacy by understanding how a drug is processed and eliminated (Renzulli et al., 2011).
Environmental and Toxicological Studies
- Exposure Biomarkers : Research on the metabolism of plasticizers, such as DINCH, illustrates the broader applicability of studies on compound metabolism. By identifying metabolic biomarkers, scientists can assess environmental exposure levels, contributing to our understanding of potential health risks associated with chemical exposure (Silva et al., 2013).
Properties
IUPAC Name |
(1R,2S)-2-[4-(2-methoxyphenyl)-3-oxopiperazine-1-carbonyl]-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-21-19(25)14-7-3-4-8-15(14)20(26)22-11-12-23(18(24)13-22)16-9-5-6-10-17(16)27-2/h5-6,9-10,14-15H,3-4,7-8,11-13H2,1-2H3,(H,21,25)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBWLZNSDMRFGB-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCC[C@@H]1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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